Cas no 1517-72-2 (1-(1-Naphthyl)ethanol)

1-(1-Naphthyl)ethanol 化学的及び物理的性質
名前と識別子
-
- 1-(Naphthalen-1-yl)ethanol
- AURORA KA-6960
- Naphthylethanol
- 1-(1-NAPHTHYL)ETHANOL
- A-NAPHTHYLMETHYLCARBINOL
- 1-NAPHTHALEN-1-YL-ETHANOL
- Methyl(1-naphthyl)carbinol
- (+/-)-1-(1-NAPHTHYL)ETHANOL
- 1-(1-HYDROXYETHYL)NAPHTHALENE
- ALPHA-NAPHTHYL METHYL CARBINOL
- 1-Naphthalenemethanol, a-methyl-
- α-Methyl-1-naphthalenemethanol
- 1-(1-NAPHTHYL)ETHANOL 98+%
- 1-naphthalen-1-ylethanol
- 1-Naphthylethanol
- CDRQOYRPWJULJN-UHFFFAOYSA-N
- (1R)-1-naphthalen-1-ylethanol
- 1-(naphthalen-1-yl)ethan-1-ol
- R-(-)-1-(1-Napthalenyl)ethanol
- NSC70018
- (R)-(+)-alpha-Methyl-1-naphthalenemethanol
- 1-naphthylethan-1-ol
- 1-(1-Naphthalyl)ethanol
- 1-(1-naphthalenyl)ethanol
- Ethanol, 1-(1-naphthyl)
- 1-(1-Naphth
- SB44570
- 1-(1-naphthyl)ethanol;1-NAPHTHALEN-1-YL-ETHANOL
- (+/-)-a-Methyl-1-naphthalenemethanol
- 1-(1-Naphthyl)ethanol #
- alpha-Methyl-1-naphthalenemethanol
- (S)-(?)-
- (+/-)-1-(1-Naphthyl)ethanol, >=99.0% (GC)
- SY051902
- FT-0653840
- 1517-72-2
- 1-Naphthalenemethanol, .alpha.-methyl-, (.+/-.)-
- (+/-)-alpha-Methyl-1-naphthalenemethanol
- A-Methyl-1-naphthalenemethanol
- FT-0630245
- AKOS000249270
- NSC 70018
- Naphthylethanol; 98%
- SCHEMBL12200321
- BDBM50498203
- 1-Naphthalenemethanol, alpha-methyl-
- DTXSID501314821
- CHEMBL3416130
- AS-58708
- 1-(1-naphthyl)ethyl alcohol
- EINECS 216-172-7
- HMS1661F09
- MFCD00016806
- NS00045139
- AI3-08716
- 57605-95-5
- CS-0154081
- N0395
- FT-0633625
- R-(-)-1-(1-Naphthalenyl)ethanol
- J-008844
- SY101332
- A809218
- 1-(1'-naphthyl) ethanol
- SCHEMBL110315
- (S)-1-(1-naphthyl)ethanol
- napthyl-ethanol
- 1,5BIS(DIMETHYLAMINO)HEXAMETHYLTRISILOXANE
- NSC-70018
- AKOS022172363
- DB-017422
- (S)-(+)-alpha-Methyl-1-naphthalenemethanol
- 1-Naphthalenemethanol, a-methyl-, (+/-)-
- (S)-1-(Naphthalen-1-yl)ethanol
- DB-017861
- 1-(1-Naphthyl)ethanol
-
- MDL: MFCD00016806
- インチ: 1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3
- InChIKey: CDRQOYRPWJULJN-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])(C([H])([H])[H])C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- せいみつぶんしりょう: 172.08886
- どういたいしつりょう: 172.089
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 20.2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 色と性状: まだ確定していません。
- 密度みつど: 1.113
- ゆうかいてん: 62.0 to 65.0 deg-C
- ふってん: 133°C/3mmHg(lit.)
- フラッシュポイント: 145.3°C
- 屈折率: 1.632
- PSA: 20.23
- LogP: 2.89310
- ようかいせい: 未確定
1-(1-Naphthyl)ethanol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280;P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: 22-24/25
- ちょぞうじょうけん:2-8 °C
1-(1-Naphthyl)ethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0395-1G |
1-(1-Naphthyl)ethanol |
1517-72-2 | >98.0%(GC) | 1g |
¥250.00 | 2024-04-17 | |
Cooke Chemical | A6271512-1G |
1-(1-Naphthyl)ethanol |
1517-72-2 | >98.0%(GC) | 1g |
RMB 145.60 | 2025-02-20 | |
Cooke Chemical | A6271512-100G |
1-(1-Naphthyl)ethanol |
1517-72-2 | >98.0%(GC) | 100g |
RMB 4180.00 | 2025-02-20 | |
Key Organics Ltd | AS-58708-1MG |
1-(naphthalen-1-yl)ethan-1-ol |
1517-72-2 | >97% | 1mg |
£37.00 | 2025-02-09 | |
TRC | N378368-1g |
1-(1-Naphthyl)ethanol |
1517-72-2 | 1g |
$ 65.00 | 2022-06-03 | ||
Alichem | A219005667-10g |
1-(Naphthalen-1-yl)ethanol |
1517-72-2 | 95% | 10g |
340.56 USD | 2021-06-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0395-1g |
1-(1-Naphthyl)ethanol |
1517-72-2 | 98.0%(GC) | 1g |
¥495.0 | 2022-06-10 | |
TRC | N378368-500mg |
1-(1-Naphthyl)ethanol |
1517-72-2 | 500mg |
$64.00 | 2023-05-17 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0395-5G |
1-(1-Naphthyl)ethanol |
1517-72-2 | >98.0%(GC) | 5g |
¥690.00 | 2024-04-17 | |
TRC | N378368-5g |
1-(1-Naphthyl)ethanol |
1517-72-2 | 5g |
$253.00 | 2023-05-17 |
1-(1-Naphthyl)ethanol 関連文献
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1. Alkyl–oxygen fission in carboxylic esters. Part XVII. Influence of the methoxyl and ethoxyl groups on the reactivity of 1-(1-naphthyl)ethanol and 1-(2-naphthyl)ethanolJ. Kenyon,P. R. Sharan J. Chem. Soc. C 1966 1185
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2. Atropisomeric α-methyl substituted analogues of 4-(dimethylamino)pyridine: synthesis and evaluation as acyl transfer catalystsAlan C. Spivey,Adrian Maddaford,David P. Leese,Alison J. Redgrave J. Chem. Soc. Perkin Trans. 1 2001 1785
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3. VCD spectroscopy of chiral cinchona modifiers used in heterogeneous enantioselective hydrogenation: conformation and binding of non-chiral acidsThomas Bürgi,Angelo Vargas,Alfons Baiker J. Chem. Soc. Perkin Trans. 2 2002 1596
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Mei Zhang,Xu-Dong Xue,Jun-Hui Zhang,Sheng-Ming Xie,Yan Zhang,Li-Ming Yuan Anal. Methods 2014 6 341
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Cheng-Xiong Yang,Yu-Zhen Zheng,Xiu-Ping Yan RSC Adv. 2017 7 36297
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Ying Zhang,Xiaoning Jin,Xiaofei Ma,Yong Wang Anal. Methods 2021 13 8
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Yun Guo,Ling Zhang,Kexuan Wang,Ajuan Yu,Shusheng Zhang,Gangfeng Ouyang Chem. Commun. 2021 57 10343
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Camila M. Kisukuri,Leandro H. Andrade Org. Biomol. Chem. 2015 13 10086
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9. Stereoselective total syntheses of atrochrysone, torosachrysone and related 3,4-dihydroanthracen-1(2H?)-onesMichael Müller,Kai Lamottke,Erich L?w,Eva Magor-Veenstra,Wolfgang Steglich J. Chem. Soc. Perkin Trans. 1 2000 2483
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10. Atropisomeric α-methyl substituted analogues of 4-(dimethylamino)pyridine: synthesis and evaluation as acyl transfer catalystsAlan C. Spivey,Adrian Maddaford,David P. Leese,Alison J. Redgrave J. Chem. Soc. Perkin Trans. 1 2001 1785
1-(1-Naphthyl)ethanolに関する追加情報
Recent Advances in the Study of 1-(1-Naphthyl)ethanol (CAS: 1517-72-2) in Chemical Biology and Pharmaceutical Research
1-(1-Naphthyl)ethanol (CAS: 1517-72-2) is a chiral secondary alcohol that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its versatile applications as an intermediate in organic synthesis and its potential biological activities. Recent studies have explored its role in asymmetric catalysis, drug development, and as a building block for more complex molecular architectures. This research brief synthesizes the latest findings and advancements related to this compound, providing a comprehensive overview for professionals in the field.
One of the most notable developments in the study of 1-(1-Naphthyl)ethanol is its application in asymmetric hydrogenation reactions. A 2023 study published in the Journal of Organic Chemistry demonstrated the use of this compound as a chiral auxiliary in the synthesis of enantiomerically pure pharmaceuticals. The research highlighted the compound's ability to induce high enantioselectivity when used in conjunction with novel ruthenium-based catalysts, achieving up to 98% enantiomeric excess (ee) in certain reactions. This breakthrough has significant implications for the production of chiral drugs, where enantiopurity is often critical for efficacy and safety.
In the realm of drug discovery, 1-(1-Naphthyl)ethanol has been investigated as a potential scaffold for the development of new therapeutic agents. A recent Bioorganic & Medicinal Chemistry paper (2024) reported on the compound's structural modifications to create derivatives with enhanced binding affinity for G-protein coupled receptors (GPCRs). These derivatives exhibited promising activity in preliminary in vitro assays, particularly in modulating inflammatory pathways. The study suggests that 1-(1-Naphthyl)ethanol-based compounds could serve as lead structures for the development of novel anti-inflammatory drugs.
The compound's physicochemical properties have also been the subject of recent investigations. Computational chemistry studies published in Physical Chemistry Chemical Physics (2023) employed density functional theory (DFT) calculations to elucidate the molecular conformation and electronic structure of 1-(1-Naphthyl)ethanol. These studies revealed important insights into the compound's stability and reactivity, which are crucial for its applications in synthetic chemistry. The findings have practical implications for optimizing reaction conditions in industrial-scale synthesis.
From a biological perspective, new research has explored the metabolic fate of 1-(1-Naphthyl)ethanol in mammalian systems. A 2024 study in Xenobiotica investigated the compound's pharmacokinetics and identified several phase I and phase II metabolites through advanced LC-MS/MS techniques. The research provides valuable data for assessing the compound's safety profile and potential toxicity, which is essential for its consideration in pharmaceutical applications.
In conclusion, recent studies on 1-(1-Naphthyl)ethanol (CAS: 1517-72-2) demonstrate its growing importance in chemical biology and pharmaceutical research. The compound's versatility in asymmetric synthesis, potential therapeutic applications, and well-characterized physicochemical properties make it a valuable subject for ongoing investigation. Future research directions may include further exploration of its biological activities, development of more efficient synthetic methodologies, and investigation of its potential in materials science applications.
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